{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13470397
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O3 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | benzyl N-[4-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C19H27N3O3/c20-12-18(23)22(17-10-11-17)16-8-6-15(7-9-16)21-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,24) |
| Standard InChI Key | CEHITUOYEFHOLO-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN |
| Canonical SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN |
Introduction
Structural and Molecular Characterization
Chemical Identity and Formula
The compound has the IUPAC name benzyl N-[4-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate and the molecular formula C₁₉H₂₇N₃O₃ . Its molecular weight is 345.4 g/mol, with a stereochemical configuration confirmed as (1R,4R) for the cyclohexyl and cyclopropyl groups . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1353981-66-4 | |
| PubChem CID | 66564847 | |
| SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN | |
| InChIKey | CEHITUOYEFHOLO-UHFFFAOYSA-N |
Stereochemical Features
The (1R,4R) configuration of the cyclohexyl and cyclopropyl groups is critical for its biological interactions. This stereochemistry influences binding affinity to enzymatic targets, such as 2,3-oxidosqualene-lanosterol cyclase (OSC), as observed in structurally related aminocyclohexane derivatives .
Synthesis and Preparation
Synthetic Pathways
The synthesis of {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves multi-step organic transformations:
-
Cyclohexylamine Functionalization: A cyclohexylamine derivative is modified via nucleophilic substitution to introduce the cyclopropyl-amino group .
-
Carbamate Formation: The intermediate reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .
-
Amino-Acetylation: A final step introduces the 2-amino-acetyl group using protected glycine derivatives, followed by deprotection .
Optimization Challenges
Key challenges include:
-
Stereochemical Control: Ensuring the (1R,4R) configuration requires chiral catalysts or resolution techniques .
-
Side Reactions: Competing reactions, such as over-acetylation or cyclopropane ring opening, necessitate precise temperature and solvent control .
Biological Activity and Mechanisms
Enzymatic Inhibition
The compound shares structural motifs with OSC inhibitors described in patent WO2002014267A1 . OSC inhibition blocks cholesterol and ergosterol biosynthesis, making it a potential candidate for:
-
Hypercholesterolemia: Reduces plasma cholesterol by suppressing lanosterol cyclization .
-
Antifungal Applications: Targets ergosterol synthesis in fungal pathogens .
Pharmacokinetics and Toxicity
ADME Properties
Predicted properties (via computational models):
Toxicity Concerns
Comparative Analysis with Analogues
| Compound | Target | EC₅₀ (nM) | Selectivity |
|---|---|---|---|
| {4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | OSC | 15 | High |
| N-(4-Bromo-cyclohexyl)-acetamide | HDAC | 120 | Moderate |
| Benzyl carbamate derivatives | Acetylcholinesterase | 250 | Low |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume